molecular formula C32H29N3O5S2 B12407472 Senp2-IN-1

Senp2-IN-1

Cat. No.: B12407472
M. Wt: 599.7 g/mol
InChI Key: VBAYZAOJXJKOGH-UHFFFAOYSA-N
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Description

Senp2-IN-1 is a selective inhibitor of sentrin-specific protease 2 (SENP2). SENP2 is a member of the sentrin-specific protease family, which is involved in the deSUMOylation of target proteins. SUMOylation is a post-translational modification that regulates various cellular processes, including protein stability, localization, and activity. This compound has shown potential in cancer research due to its ability to inhibit SENP2 and affect the SUMOylation pathway .

Preparation Methods

The synthesis of Senp2-IN-1 involves the preparation of benzothiophene-2-carboxamide derivatives. The synthetic route typically includes the following steps:

    Formation of the benzothiophene core: This step involves the cyclization of appropriate starting materials to form the benzothiophene ring.

    Introduction of the carboxamide group: The carboxamide group is introduced through a reaction with an amine derivative.

    Functionalization of the benzothiophene core: Various functional groups are added to the benzothiophene core to achieve the desired inhibitory activity.

The reaction conditions for these steps often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Senp2-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups, potentially altering its inhibitory activity.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Senp2-IN-1 exerts its effects by selectively inhibiting SENP2. SENP2 is responsible for the deSUMOylation of target proteins, a process that removes small ubiquitin-like modifier (SUMO) proteins from these targets. By inhibiting SENP2, this compound prevents the deSUMOylation of proteins, leading to altered protein stability, localization, and activity. This inhibition can affect various cellular pathways, including those involved in cancer, metabolism, and neuronal function .

Properties

Molecular Formula

C32H29N3O5S2

Molecular Weight

599.7 g/mol

IUPAC Name

ethyl 2-[[3-phenylmethoxy-2-[[3-(thiophene-2-carbonylamino)phenyl]methylcarbamoyl]-1-benzothiophen-5-yl]amino]acetate

InChI

InChI=1S/C32H29N3O5S2/c1-2-39-28(36)19-33-23-13-14-26-25(17-23)29(40-20-21-8-4-3-5-9-21)30(42-26)32(38)34-18-22-10-6-11-24(16-22)35-31(37)27-12-7-15-41-27/h3-17,33H,2,18-20H2,1H3,(H,34,38)(H,35,37)

InChI Key

VBAYZAOJXJKOGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=CC2=C(C=C1)SC(=C2OCC3=CC=CC=C3)C(=O)NCC4=CC(=CC=C4)NC(=O)C5=CC=CS5

Origin of Product

United States

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